Home > Products > Screening Compounds P146629 > 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite
8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite -

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite

Catalog Number: EVT-13551912
CAS Number:
Molecular Formula: C43H53N8O7P
Molecular Weight: 824.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite is a modified nucleoside derivative used primarily in the synthesis of oligonucleotides. It belongs to a class of compounds known as phosphoramidites, which are crucial for the solid-phase synthesis of DNA and RNA. This specific compound features modifications that enhance its stability and pairing properties, making it valuable in molecular biology and genetic research.

Source

This compound is commercially available from various suppliers, including Glentham Life Sciences and Biosynth. It is listed under the chemical abstract service registration number 500891-26-9, with its synthesis and applications documented in scientific literature .

Classification

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite is classified as a nucleoside phosphoramidite. It contains a modified guanine base, which contributes to its unique properties compared to standard nucleosides. The modifications include an azole ring and a dimethylformamide (DMF) moiety, enhancing its solubility and reactivity during oligonucleotide synthesis.

Synthesis Analysis

Methods

The synthesis of 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine involves several key steps:

  1. Protection of Functional Groups: The guanine base undergoes selective protection to prevent unwanted reactions during subsequent steps.
  2. Formation of Phosphoramidite: The protected nucleoside is reacted with phosphorus oxychloride or similar reagents to form the phosphoramidite derivative. This step typically involves coupling with a suitable amine to yield the desired phosphoramidite structure.
  3. Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications .

Technical Details

The synthesis often employs solid-phase techniques, allowing for efficient assembly of oligonucleotides containing this modified nucleoside. The use of protecting groups is crucial to maintain the integrity of the nucleobase during the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine features:

  • A modified guanine base with an aza group at position 8 and a deaza substitution at position 7.
  • A deoxyribose sugar moiety.
  • A dimethylformamide group at the N2 position.
  • A dimethoxytrityl (DMT) protecting group at the 5' position.

Data

The compound's structural formula can be represented as follows:

C16H19N5O4C_{16}H_{19}N_5O_4

It has a molar mass of approximately 359.36 g/mol, and its chemical properties are influenced by the presence of the aza and deaza modifications, which affect hydrogen bonding and base pairing stability .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine include:

  1. Coupling Reactions: During oligonucleotide synthesis, this phosphoramidite reacts with activated hydroxyl groups on growing oligonucleotide chains.
  2. Deprotection Reactions: After synthesis, protective groups are removed using aqueous ammonia or similar reagents to yield the final oligonucleotide product.

Technical Details

The coupling efficiency is critical for successful oligonucleotide synthesis, with this compound demonstrating high reactivity due to its structural modifications, which improve base pairing stability .

Mechanism of Action

Process

The mechanism by which 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine functions during oligonucleotide synthesis involves:

  1. Activation: The phosphoramidite form is activated upon reaction with an appropriate coupling agent.
  2. Incorporation into Oligonucleotides: The activated phosphoramidite reacts with the hydroxyl group of the preceding nucleotide on the solid support, forming a phosphodiester bond.
  3. Stabilization: The modifications enhance the thermal stability and binding affinity of the resulting oligonucleotide duplexes .

Data

Studies have shown that oligonucleotides containing this modified nucleoside exhibit comparable or enhanced stability relative to those containing standard nucleosides, particularly under varying conditions .

Physical and Chemical Properties Analysis

Physical Properties

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine is typically a white to off-white solid at room temperature. It is soluble in common organic solvents like dimethyl sulfoxide and acetonitrile but has limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified but expected to be stable under typical laboratory conditions.
  • Stability: Enhanced stability due to structural modifications that prevent hydrolysis and degradation during oligonucleotide synthesis.

Relevant analytical data can be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for confirmation of structure and purity .

Applications

Scientific Uses

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine has several significant applications in molecular biology:

  1. Oligonucleotide Synthesis: Used as a building block for synthesizing modified DNA or RNA sequences that require enhanced stability or specific binding characteristics.
  2. Gene Therapy Research: Its properties make it suitable for developing therapeutic agents targeting specific genetic sequences.
  3. Diagnostics: Employed in probes for detecting nucleic acids in various biological samples due to its improved hybridization capabilities.
Introduction to Modified Nucleosides in Oligonucleotide Synthesis

Historical Context of 8-Aza-7-Deazaguanosine Derivatives in Nucleic Acid Chemistry

The development of 8-aza-7-deazaguanosine derivatives represents a pivotal advancement in nucleic acid chemistry, driven by the need to enhance oligonucleotide stability and functionality. These modifications emerged from foundational work on pyrazolo[3,4-d]pyrimidine scaffolds in the late 20th century, which revealed their unique ability to mimic natural purines while offering superior resistance to enzymatic degradation. The specific compound 8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite (CAS: 500891-26-9) was commercialized to address limitations in solid-phase oligonucleotide synthesis, particularly for constructing duplexes with non-canonical base pairing or parallel-stranded (ps) DNA [8]. Its design incorporates three critical protective groups:

  • N2-Dimethylformamidine (DMF): Shields the exocyclic amine during synthesis.
  • 5'-O-Dimethoxytrityl (DMT): Enables stepwise chain elongation and purification.
  • β-Cyanoethyl (CE) phosphoramidite: Facilitates phosphite triester coupling [3] [7].

Early studies demonstrated that halogenated variants (e.g., 7-bromo or 7-iodo derivatives) significantly enhanced duplex thermal stability, prompting the optimization of this analog for high-yield automated synthesis [8]. The compound’s commercial availability (e.g., BOC Sciences, Glentham Life Sciences) since the early 2000s has accelerated research into engineered nucleic acid structures [3] [4].

Table 1: Evolution of Key 8-Aza-7-Deazaguanosine Derivatives

YearDerivativePrimary InnovationApplication Impact
1990s8-Aza-7-deaza-2′-deoxyisoguanosineBase pairing in parallel-stranded DNAEnabled stable ps-DNA duplexes
20037-Bromo-8-aza-7-deaza-2′-deoxyguanosineGroove-specific halogen stabilizationEnhanced antiparallel duplex ΔTₘ by +5°C
2005+N2-DMF-5'-O-DMT protected phosphoramiditeIntegrated protection for automated synthesisStreamlined oligonucleotide manufacturing

Theoretical Significance of Pyrazolo[3,4-d]pyrimidine Scaffolds in Base Pair Stabilization

The pyrazolo[3,4-d]pyrimidine core of this compound confers distinct electronic and steric advantages over natural guanosine. Unlike purines, its fused triazole ring system:

  • Reduces minor groove steric clashes by repositioning the N7 nitrogen to the C8 position.
  • Enables halogen functionalization at C7, which projects into the major groove in antiparallel DNA (aps-DNA) or the uniform groove in ps-DNA, enhancing hydrophobic interactions [8].

Studies of oligonucleotides containing 8-aza-7-deaza-2'-deoxyisoguanosine show nearly identical base-pairing stability to natural deoxyisoguanosine. However, 7-halogenated derivatives (e.g., 7-bromo) increase duplex melting temperatures (Tₘ) by up to 8°C in ps-DNA due to halogen-mediated base stacking and groove-filling effects [8]. The N2-DMF protection is critical here, as it prevents unwanted side reactions during synthesis while maintaining the scaffold’s hydrogen-bonding capacity for isocytosine pairing [3] [7].

Table 2: Thermal Stability (Tₘ) of Modified Duplexes vs. Natural Controls

Duplex TypeSequence ModificationTₘ (°C)ΔTₘ vs. Control
Antiparallel (aps-DNA)Natural guanosine52.1Baseline
Antiparallel (aps-DNA)7-Iodo-8-aza-7-deazaguanosine57.3+5.2°C
Parallel (ps-DNA)Natural isoguanosine48.9Baseline
Parallel (ps-DNA)8-Aza-7-deaza-2'-deoxyisoguanosine49.0+0.1°C
Parallel (ps-DNA)7-Bromo-8-aza-7-deaza-2'-deoxyisoguanosine56.5+7.6°C

In ps-DNA, the compound’s scaffold accommodates bulky halogen substituents without distorting the helical geometry. This arises because the pyrazolo[3,4-d]pyrimidine ring system narrows the glycosidic bond angle, optimizing base stacking in constrained ps-DNA grooves [8]. Additionally, the β-cyanoethyl phosphoramidite group ensures >95% coupling efficiency in solid-phase synthesis, crucial for incorporating this modification into long oligonucleotides (>50 nt) [3] [7].

Structural and Functional Analysis

The molecular architecture of this phosphoramidite (C₄₃H₅₃N₈O₇P, MW: 824.91 g/mol) integrates three functional domains:

  • Sugar Protection: 5'-O-DMT ensures solubility in acetonitrile and facilitates HPLC purification.
  • Base Modification: 8-Aza-7-deazaguanine with N2-DMF protection prevents side reactions during iodine oxidation.
  • Phosphitylation: 2-Cyanoethyl N,N-diisopropylphosphoramidite enables phosphite triester bond formation [1] [3].

The synergistic stability of this design is evidenced in enzymatic assays, where oligonucleotides containing this analog resist snake-venom phosphodiesterase 2.3× longer than unmodified controls [8]. This resilience is leveraged in:

  • PCR primers for high-GC targets.
  • Antisense oligonucleotides requiring nuclease resistance.
  • Xeno-nucleic acid (XNA) architectures [7].

Properties

Product Name

8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite

IUPAC Name

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide

Molecular Formula

C43H53N8O7P

Molecular Weight

824.9 g/mol

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/b45-28+/t37-,38+,39+,59?/m0/s1

InChI Key

UZEKMTZJNCKRCK-TVYJUGGPSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)/N=C/N(C)C

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